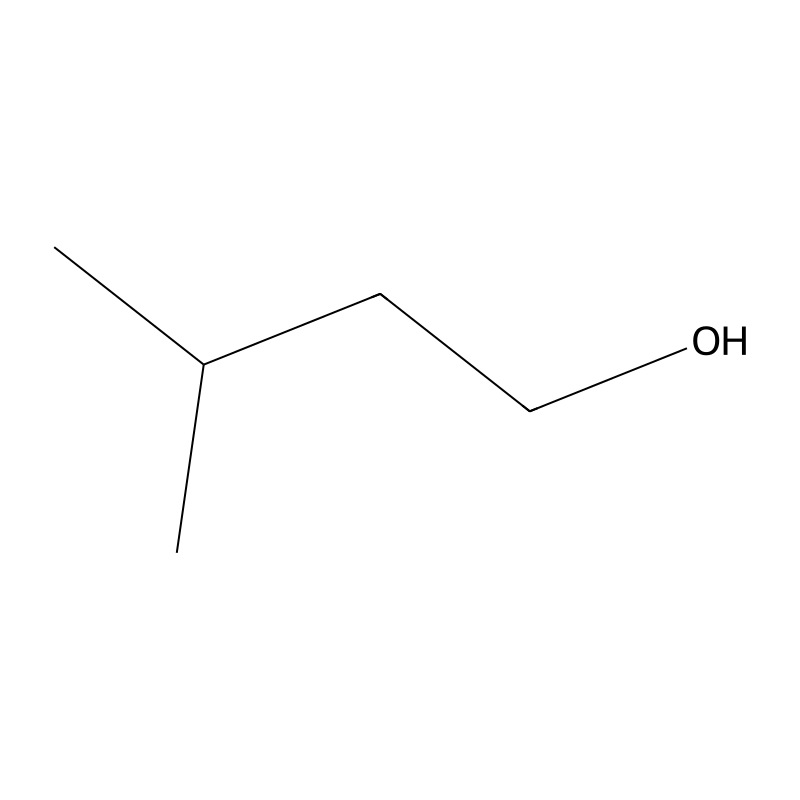Isoamyl alcohol
C5H12O
(CH3)2CHCH2CH2OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C5H12O
(CH3)2CHCH2CH2OH
Molecular Weight
InChI
InChI Key
SMILES
Solubility
0.30 M
MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS
VERY SOL IN ACETONE
Water solubility = 2.67X10+4 mg/l @ 25 °C
26.7 mg/mL at 25 °C
Solubility in water, g/100ml: 2.5 (moderate)
Soluble in ethanol, water and most organic solvents
(57°F): 2%
Canonical SMILES
Isoamyl Alcohol in Molecular Biology
Isoamyl alcohol (3-Methyl-1-butanol) finds a vital application in the field of molecular biology, particularly in the process of DNA purification []. It's most commonly used in conjunction with phenol and chloroform to create a mixture known as Tris-EDTA (TE) saturated phenol:chloroform:isoamyl alcohol (TE-PCI) []. This mixture plays a crucial role in the extraction of proteins from solutions containing nucleic acids (DNA and RNA) [].
Here's how it works: The TE-PCI mixture separates the cellular components based on their solubility. Phenol disrupts cell membranes and proteins, while chloroform helps extract lipids. Isoamyl alcohol acts as a de-emulsifying agent, facilitating the separation of the organic (phenol/chloroform) and aqueous (water) phases during centrifugation []. This separation allows researchers to isolate the purified DNA in the aqueous phase for further analysis.
Isoamyl Alcohol in Other Scientific Research Areas
While DNA purification remains a primary application in molecular biology, research also explores the potential of isoamyl alcohol in other scientific fields:
- Biofuel Production: Studies investigate the use of isoamyl alcohol as a potential biofuel or fuel additive due to its favorable combustion properties.
- Lipase Production: Research explores the use of isoamyl alcohol as a substrate for enzymes like lipases, which have applications in the cosmetic industry.
Physical Description
Liquid; PelletsLargeCrystals
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to pale yellow liquid
Colorless liquid with a disagreeable odor.
Color/Form
Colorless liquid.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
131.1 °C
132.5 °C
132 °C
270°F
Flash Point
109 °F (43 °C) (Closed cup)
42 °C c.c.
114°F
109°F
Heavy Atom Count
Taste
Vapor Density
Relative vapor density (air = 1): 3.0
Density
0.813 @ 15 °C/4 °C
Relative density (water = 1): 0.8
0.807 - 0.813
0.81 at 68°F
(57°F): 0.81
Odor
Disagreeable odor.
Odor Threshold
Decomposition
Melting Point
-117.2 °C
-117.2°C
-117 °C
-179°F
UNII
Related CAS
123-51-3 (Parent)
Vapor Pressure
2.37 mmHg
2.37 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.4
28 mmHg
Absorption Distribution and Excretion
Metabolism Metabolites
... Small amounts of ... 3-methyl-1-butanol /are/ excreted in the air or urine following ip injections of 1 g/kg to rats: Percent excreted: 0.97 expired air; 0.27 urine; and 1.24 total. /From table/
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Solvent
Methods of Manufacturing
FROM LIGHT PETROLEUM BY FRACTIONAL DISTILLATION, DEHYDRATION OF PENTANE FRACTION WHICH IS THEN HEATED & RE-FRACTIONATED, & AMYLCHLORIDE FRACTION AGAIN FRACTIONALLY DISTILLED, GIVING MONO-CHLORO-PENTANE MIXTURE. THIS IS SUBJECTED TO HYDROLYSIS WITH SODIUM OLEATE SOLN IN PRESENCE OF CATALYST.
... MFR BY FRACTIONATION OF FUSEL OIL & VIA CHLORINATION OF PENTANES, & PROPERTIES
PREPN FROM BUTADIENE, CARBON MONOXIDE, WATER, PLUS CATALYST; FROM METHYLBUTENES
General Manufacturing Information
Mining (except oil and gas) and support activities
1-Butanol, 3-methyl-: ACTIVE
Analytic Laboratory Methods
GAS-LIQUID CHROMATOGRAPHIC (GLC) SYSTEM, COLUMN PACKED WITH GLYCEROL-1,2,6-HEXANETRIOL ON GAS-CHROM R & FLAME IONIZATION DETECTOR, ISOAMYL ALC WAS SEPARATED & QUANT MEASURED.
ALC QUANT ACETYLATED IN APPROX 5 MIN @ ROOM TEMP WITH AC2O IN PRESENCE OF N-METHYLIMIDAZOLE. GAS CHROMATOGRAPHY CONDITIONS ARE DESCRIBED FOR SEPARATION & DETECTION OF ACETYLATED PRODUCTS.
NIOSH Method No. 1402 Alcohols III Issue 2/15/84. Limit of detection 0.01 mg per sample, working range ca. 15 to 150 mg/cu m.
ASTM Method No. D4490. Standard Practice for Measuring the Concentration of Toxic Gases or Vapors Using Detector Tubes. Detection limit 25 ppm
Storage Conditions
Remove source of ignition. Keep containers closed. Store in prescribed, controllable places.








